2-methyl-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide
Overview
Description
2-methyl-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide is a useful research compound. Its molecular formula is C21H19N3O2 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.147726857 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Histone Deacetylase Inhibition and Anticancer Activity
One notable application of similar compounds to 2-methyl-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide is in the design and synthesis of histone deacetylase (HDAC) inhibitors. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) demonstrates selective inhibition of HDACs 1-3 and 11, promoting anticancer activities through the induction of histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis. This compound showcases significant antitumor activity in vivo and has entered clinical trials, illustrating its potential as an anticancer drug (Zhou et al., 2008).
Analytical Separation Techniques
Compounds structurally related to this compound are employed in the development of analytical separation techniques. For example, nonaqueous capillary electrophoresis has been utilized for the separation of imatinib mesylate and related substances, demonstrating the versatility of these compounds in enhancing analytical methodologies for quality control and substance characterization (Ye et al., 2012).
Luminescence and Stimuli-Responsive Properties
Research into pyridyl substituted benzamides has led to the discovery of compounds with aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These substances exhibit luminescence in both solution and solid states and form nano-aggregates in aqueous solutions, showcasing potential applications in materials science and sensor technologies (Srivastava et al., 2017).
Synthesis and Characterization of Advanced Polymers
The synthesis and characterization of advanced polymers represent another significant application area. Polyamides and polyimides derived from compounds related to this compound have been studied for their thermal stability, solubility, and potential applications in the field of high-performance materials, indicating the chemical's relevance to polymer science and engineering (Yang & Lin, 1995).
Properties
IUPAC Name |
2-methyl-N-[2-(pyridin-3-ylmethylcarbamoyl)phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-15-7-2-3-9-17(15)21(26)24-19-11-5-4-10-18(19)20(25)23-14-16-8-6-12-22-13-16/h2-13H,14H2,1H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALXQNOTVDYSSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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